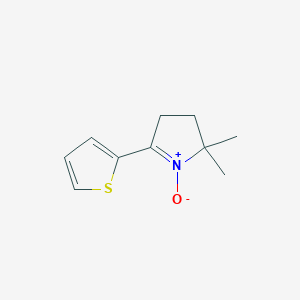
2,2-Dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, such as “2,2-Dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiophene ring, a five-membered ring made up of one sulfur as a heteroatom .Aplicaciones Científicas De Investigación
Photochemistry and Photophysics
Research into the solid-state photochemistry of alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones has uncovered unexpected photodecarbonylation and intramolecular photocycloaddition reactions. This demonstrates the compound's potential in photochemical applications, with detailed X-ray powder diffraction analyses indicating changes in solid-state structure upon UV-vis irradiation (Resendiz et al., 2008). Furthermore, the linear photophysics, stimulated emission, and ultrafast spectroscopy of diketopyrrolopyrrole derivatives, which share structural similarities, have been extensively studied. These derivatives exhibit significant two-photon absorption (2PA) cross-sections, highlighting their utility in nonlinear optical applications and photophysics research (Zadeh et al., 2015).
Organic Electronics and Photonics
Thienyl-substituted compounds have been explored for their nonlinear optical (NLO) properties, with several new pyridinium salts synthesized for this purpose. Kurtz powder tests indicated noncentrosymmetric structures in some of these salts, suggesting their potential in second-order NLO applications. Single-crystal X-ray studies of these salts further corroborate their utility in organic electronics and photonics, with notable optical nonlinearity observed (Li et al., 2012). Additionally, A-π-D-π-A-based small molecules incorporating diketopyrrolopyrrole as acceptor units have demonstrated promising p-type mobility in organic thin-film transistor (OTFT) devices, underscoring the relevance of such compounds in the development of organic semiconductors (Shaik et al., 2021).
Antimicrobial Activity
The antimicrobial activity of novel compounds, including those with structural motifs related to 2,2-dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium, has been evaluated. Studies involving derivatives such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have shown potential antimicrobial effects, suggesting these compounds' applicability in developing new antimicrobial agents (Talupur et al., 2021).
Propiedades
IUPAC Name |
2,2-dimethyl-1-oxido-5-thiophen-2-yl-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVJYTVBXLVCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)

![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)



![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)

![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)

